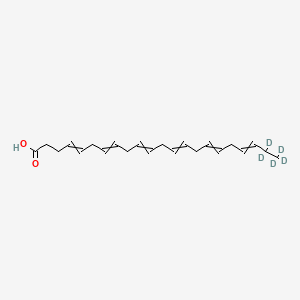

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of Docosahexaenoic Acid, a long-chain omega-3 polyunsaturated fatty acid. It is commonly used as an internal standard for the quantification of Docosahexaenoic Acid by gas chromatography or liquid chromatography-mass spectrometry . Docosahexaenoic Acid is found in fish and algal oils and is a significant component of brain grey matter and retinal membranes .

Mecanismo De Acción

Target of Action

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium-labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid . DHA is highly enriched in the brain and retina, and it can be obtained directly from fish oil and maternal milk . The primary targets of DHA-d5 are similar to those of DHA, which include neuronal cell membrane phospholipids , β-secretase (BACE)2 , and the nuclear factor erythroid 2-related factor 2 (Nrf2) .

Mode of Action

DHA-d5 interacts with its targets by integrating into neuronal cell membrane phospholipids, thereby regulating membrane fluidity, neurotransmitter release, gene expression, myelination, and cell differentiation and growth . It also interacts with BACE2, competing with BACE1 to cleave the amyloid precursor protein (APP), thus decreasing the production of extracellular Aβ fragments . Furthermore, DHA-d5 may preserve the cellular redox status by promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .

Biochemical Pathways

DHA-d5 affects several biochemical pathways. It upregulates the expression of BACE2, which competes with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments . This action reduces the deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles . DHA-d5 also stimulates the synthesis of neuronal phosphatidylserine (PS), facilitating the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt . These activated signaling pathways promote neuronal development and survival .

Pharmacokinetics

It can be inferred that they are likely similar to those of dha, given that dha-d5 is a deuterium-labeled form of dha . DHA is known to be well-absorbed and distributed throughout the body, particularly in the brain and retina .

Result of Action

The molecular and cellular effects of DHA-d5’s action include improved learning and memory function, reduced neuronal damage, and increased unsaturated fatty acid levels in the brain . It also reduces the risk of Alzheimer’s disease (AD) and decreases amyloid deposition . At the cellular level, DHA-d5 can protect cognitive function in mice by reducing Aβ plaque formation and decreasing tau phosphorylation levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHA-d5. For instance, ocean temperature has been found to correlate with the abundance of omega-3 long-chain polyunsaturated fatty acids, including DHA . Additionally, the effect of DHA-d5 on the cognitive function of amyloid precursor protein (APP)/PS1 in wild-type mice and its related mechanism were investigated under normal temperature (22 °C), and the mice were found to be more sensitive to elevated temperature (28 °C) .

Análisis Bioquímico

Biochemical Properties

Docosahexaenoic Acid-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC) are two key enzymes that interact with Docosahexaenoic Acid-d5 .

Cellular Effects

Docosahexaenoic Acid-d5 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Docosahexaenoic Acid-d5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, ACL catalyzes the conversion of citrate in the cytoplasm into acetyl-CoA, and ACC catalyzes the synthesis of malonyl-CoA from acetyl-CoA .

Metabolic Pathways

Docosahexaenoic Acid-d5 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves the incorporation of deuterium atoms into the Docosahexaenoic Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Genetically modified microorganisms, such as microalgae, are used to produce high yields of Docosahexaenoic Acid, which is then subjected to deuteration . The fermentation process is optimized to enhance the production of Docosahexaenoic Acid, which is subsequently purified and deuterated to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different scientific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound.

Aplicaciones Científicas De Investigación

Metabolic Studies

DHA-d5 is extensively used in metabolic studies due to its isotopic labeling. This compound allows researchers to trace metabolic pathways and understand lipid metabolism in vivo. For instance:

- Lipid Metabolism Tracking : Studies have utilized DHA-d5 to investigate the metabolism of omega-3 fatty acids in human subjects and animal models. By tracking the incorporation of deuterated DHA into various lipid pools, researchers can elucidate how dietary DHA affects cellular lipid profiles and metabolic health .

Pharmacokinetics

The pharmacokinetic properties of DHA-d5 are studied to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is particularly relevant for understanding how modifications to fatty acids can influence their bioavailability and therapeutic efficacy:

- Bioavailability Studies : Research has shown that deuterated fatty acids can have altered pharmacokinetics compared to their non-deuterated counterparts. These studies help in optimizing formulations for better delivery of omega-3 fatty acids in clinical settings .

Nutritional Science

DHA-d5 is employed in nutritional studies to evaluate the effects of omega-3 fatty acids on human health:

- Dietary Impact on Health : Investigations into the role of DHA in neuroprotection and cardiovascular health often utilize DHA-d5 to assess how varying levels of omega-3 intake can influence health outcomes. The isotopic labeling aids in precise measurement of incorporation into tissues .

Neurodegenerative Diseases

Given the critical role of DHA in brain health, DHA-d5 has been explored as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's disease:

- Therapeutic Potential : Clinical trials are investigating whether supplementation with DHA-d5 can improve cognitive function or slow the progression of neurodegenerative diseases by enhancing neuronal membrane fluidity and reducing inflammation .

Cardiovascular Health

DHA is known for its cardioprotective effects. Studies involving DHA-d5 focus on understanding its impact on heart health:

- Cholesterol Management : Research indicates that omega-3 fatty acids can lower triglyceride levels and improve overall lipid profiles. The use of DHA-d5 allows for more accurate assessments of these effects at the molecular level .

Study on Omega-3 Fatty Acids and Inflammation

A notable study utilized DHA-d5 to explore its anti-inflammatory properties:

- Findings : The study demonstrated that supplementation with DHA-d5 led to a significant reduction in inflammatory markers among participants with chronic inflammatory conditions . This highlights the potential of deuterated forms of omega-3s in therapeutic applications.

Impact on Eye Health

Another research project focused on age-related macular degeneration (AMD):

- Results : Participants receiving DHA-d5 showed improved serum levels of lipid metabolites associated with eye health compared to controls. This suggests a beneficial role for omega-3 supplementation in preventing AMD progression .

Comparación Con Compuestos Similares

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in scientific studies. Similar compounds include other omega-3 fatty acids such as Eicosapentaenoic Acid and Alpha-Linolenic Acid . While these compounds share some biological functions, this compound is particularly valuable in research due to its isotopic labeling, which facilitates detailed analysis and understanding of metabolic pathways .

Actividad Biológica

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) critical for various biological functions. This compound is particularly notable for its role in cellular processes and its potential therapeutic applications.

- Molecular Formula : C22H27D5O2

- Molecular Weight : 333.52 g/mol

- Density : 0.9±0.1 g/cm³

- Boiling Point : 446.7±24.0 °C at 760 mmHg

- Storage Conditions : -20 °C; sensitive to light and air .

Biological Significance of DHA

DHA is primarily found in high concentrations in the brain and retina, where it contributes to neuronal function and visual acuity. It plays a vital role in:

- Cell Membrane Integrity : Enhances fluidity and flexibility of cell membranes.

- Neuroprotection : Involved in the synthesis of neuroprotective factors.

- Anti-inflammatory Effects : Precursor to bioactive lipid mediators that regulate inflammation.

DHA-d5 exhibits similar mechanisms to its non-deuterated counterpart:

- Membrane Fluidity : Integrates into phospholipid bilayers, modulating membrane properties and influencing receptor signaling.

- Signaling Pathways : Impacts pathways related to inflammation and apoptosis through the generation of lipid mediators like resolvins and protectins.

- Neuroprotective Effects : Promotes neuronal survival and regeneration in models of neurodegeneration.

Case Studies

- Neurodegenerative Diseases :

- Cardiovascular Health :

- Inflammation Reduction :

Data Table: Biological Activity Summary

Propiedades

Número CAS |

1197205-71-2 |

|---|---|

Fórmula molecular |

C22H32O2 |

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |

Clave InChI |

MBMBGCFOFBJSGT-RPBOKJFVSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Apariencia |

Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |

Sinónimos |

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |

Origen del producto |

United States |

Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?

A: The research primarily utilizes Docosahexaenoic Acid-d5 as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []

Q2: Can you elaborate on the analytical techniques used to measure Docosahexaenoic Acid-d5 in these studies?

A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of Docosahexaenoic Acid-d5 uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []

Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying Docosahexaenoic Acid-d5 alongside other fatty acids?

A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.